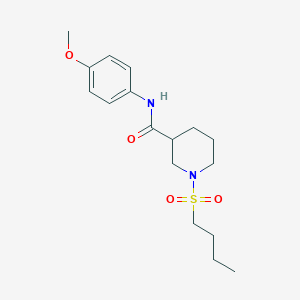

1-(butylsulfonyl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(butylsulfonyl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products. The molecule also has a butylsulfonyl group and a 4-methoxyphenyl group attached to it .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the butylsulfonyl group, and the attachment of the 4-methoxyphenyl group. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis

The molecular structure of this compound could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperidine ring might be susceptible to reactions such as hydrogenation or halogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, could be determined experimentally or predicted using computational methods .Applications De Recherche Scientifique

Synthesis and Pharmacological Properties

Research into benzamide derivatives, including compounds structurally related to 1-(butylsulfonyl)-N-(4-methoxyphenyl)-3-piperidinecarboxamide, has focused on their synthesis and potential pharmacological properties. For example, benzamide derivatives have been studied for their selective serotonin 4 receptor agonist activity, which could offer potential as novel prokinetic agents with reduced side effects. Such compounds have been shown to accelerate gastric emptying and increase the frequency of defecation, indicating a potential application in treating gastrointestinal motility disorders (Sonda et al., 2004).

Organic Synthesis Techniques

The molecule has been involved in studies exploring new routes to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines. This research has contributed to the development of methods for the synthesis of complex organic compounds, which could have implications for producing various pharmacologically active molecules. For instance, the methyl esters of (L)-phenylalanine and (L)-methionine underwent processes to afford different cyclic compounds, showcasing the molecule's role in the innovative synthesis of biologically relevant structures (Back & Nakajima, 2000).

Biological Activity

The synthesis of biologically active O-substituted derivatives of similar compounds has been explored, focusing on their potential bioactivity. For example, studies have synthesized derivatives to evaluate their activity against enzymes like lipoxygenase and cholinesterases. These efforts highlight the molecule's relevance in developing new therapeutic agents, particularly those with activities against specific enzymes involved in disease processes (Khalid et al., 2013).

Structure and Conformation Studies

Research on solvated derivatives of related molecules, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has provided insights into their crystal structure and molecular conformation. These studies are vital for understanding the structural basis of the molecule's biological activity and can inform the design of more effective and selective drugs. For instance, X-ray analysis and molecular orbital methods have been used to examine the conformational preferences of these compounds, which can influence their interaction with biological targets (Banerjee et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-butylsulfonyl-N-(4-methoxyphenyl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S/c1-3-4-12-24(21,22)19-11-5-6-14(13-19)17(20)18-15-7-9-16(23-2)10-8-15/h7-10,14H,3-6,11-13H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCCBCGIIDPILT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B5565055.png)

![6-({4-[2-(2-pyridinyl)ethyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5565057.png)

![2-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5565065.png)

![N-cyclopropyl-3-{5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5565070.png)

![N,4-dimethyl-N-[3-(methylthio)benzyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5565083.png)

![3-[1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5565087.png)

![1-benzyl-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5565089.png)

![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)

![1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine](/img/structure/B5565105.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)

![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)